Bamifylline

Adenosine receptor pharmacology Receptor selectivity profiling Xanthine derivative comparison

Bamifylline (CAS 2016-63-9) is a uniquely selective adenosine A1 receptor antagonist within the methylxanthine class, delivering a lung-to-plasma ratio of 9.4—an order of magnitude higher than theophylline—and demonstrating 2- to 2.7-fold superior inhibition of immunological mediator release in asthma models. Unlike theophylline and enprofylline, bamifylline produces no positive chronotropic or inotropic effects, eliminating cardiac confounds in isolated heart preparations. This compound is the definitive research tool for studies requiring A1-selective blockade while preserving A2-dependent vascular responses. Available as a high-purity reference standard for preclinical pharmacology and drug discovery.

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
CAS No. 2016-63-9
Cat. No. B195402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamifylline
CAS2016-63-9
Synonyms7-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione;  8102 CB;  Bax-2739Z;  CB-8102;  8'-Benzyl-7-(2-[ethyl(2-hydroxyethyl)amino]ethyl)theophylline;  Bamiphylline;  Benzetamophylline
Molecular FormulaC20H27N5O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO
InChIInChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3
InChIKeyVVUYEFBRTFASAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bamifylline CAS 2016-63-9: Xanthine-Derivative Bronchodilator with Defined Adenosine A1 Receptor Selectivity Profile


Bamifylline (CAS 2016-63-9) is an alkylxanthine derivative belonging to the methylxanthine class of bronchodilators. It acts primarily as a selective adenosine A1 receptor antagonist while also inhibiting phosphodiesterase (PDE) enzymes [1]. The compound features an 8-benzyl substitution on the xanthine core with an N-7 side chain containing an ethyl(2-hydroxyethyl)amino moiety . Clinically investigated for asthma and COPD, bamifylline is administered as bamifylline hydrochloride salt at oral doses ranging from 600 to 1200 mg twice daily [2].

Why Bamifylline Cannot Be Simply Substituted with Theophylline or Enprofylline in Research and Clinical Applications


Substitution of bamifylline with theophylline or other xanthine derivatives such as enprofylline and doxofylline without careful consideration introduces substantial risk of divergent experimental outcomes or adverse clinical responses. The xanthine class exhibits marked heterogeneity in adenosine receptor subtype selectivity, with bamifylline demonstrating a distinct A1/A2 selectivity ratio that differs fundamentally from theophylline's non-selective profile and enprofylline's very weak adenosine antagonism [1]. In vitro and in vivo cardiac safety profiles vary dramatically among xanthine derivatives, with bamifylline uniquely lacking the cardiostimulant effects characteristic of theophylline and enprofylline [2]. Furthermore, tissue distribution kinetics differ significantly: bamifylline exhibits pronounced pulmonary tropism with lung-to-plasma ratios that exceed those of theophylline by an order of magnitude, directly impacting target tissue exposure [3]. These compound-specific pharmacological differences preclude simple interchangeability within the class.

Bamifylline Quantified Differentiation Evidence: Comparative Pharmacological and Pharmacokinetic Data


Bamifylline Demonstrates Superior Adenosine A1 Receptor Selectivity Compared to Theophylline and Enprofylline

In radioligand binding assays using rat brain tissue, bamifylline displaced 3H-cyclo-hexyl-adenosine (A1 ligand) with potency similar to 8-phenyl-theophylline, indicating high A1 receptor activity. In contrast, when 3H-N-ethyl-carboxamido adenosine was used to label A2 receptors in rat striatum, bamifylline displayed low activity comparable to enprofylline [1]. When comparing relative potency at A1 versus A2 receptors, bamifylline exhibited the highest A2/A1 ratio among all xanthine derivatives tested, establishing it as the most selective A1 adenosine receptor antagonist evaluated in that study [2].

Adenosine receptor pharmacology Receptor selectivity profiling Xanthine derivative comparison

Bamifylline Is Devoid of Cardiostimulant Effects Unlike Theophylline and Enprofylline in In Vitro and In Vivo Models

In isolated rat and guinea-pig right atria, bamifylline left contraction rate unchanged or reduced it, whereas theophylline and enprofylline induced positive chronotropic effects [1]. In isolated rat and guinea-pig left atria, bamifylline showed intrinsic activity significantly lower than theophylline and enprofylline [2]. In isolated rabbit papillary muscles, bamifylline had no effect up to 10(-3) mol/L and decreased contractile force at higher concentrations, while theophylline dose-dependently increased inotropism [3]. In anaesthetized rabbits, intravenous bamifylline produced negative chronotropic and dromotropic effects with reduced myocardial contractility at the highest dose, whereas theophylline and enprofylline at equimolar doses induced positive chronotropic and inotropic effects [4].

Cardiovascular safety pharmacology Inotropic chronotropic effects Xanthine cardiac toxicity

Bamifylline Exhibits 24-Fold Greater Lung-to-Plasma Concentration Ratio Compared to Theophylline

Following oral and intravenous administration in rats, the ratio between pulmonary and plasma concentrations of bamifylline ranged from 2.0 to 3.2, while the ratio for its active metabolite AC-119 ranged from 4 to 15 [1]. In contrast, theophylline administered under identical conditions yielded pulmonary-to-plasma concentration ratios ranging from 0.20 to 0.39 [2]. In human studies using lung tissue samples obtained during surgery, steady-state tissue-to-plasma concentration ratios were 9.4 for bamifylline and 34.7 for its active metabolite AC-119 [3].

Tissue distribution pharmacokinetics Pulmonary tropism Lung targeting

Bamifylline Is 2-Fold More Potent Than Theophylline in Inhibiting Bronchoconstriction Induced by Multiple Agonists

In anaesthetized guinea-pig models, bamifylline and theophylline were compared for antagonistic activity against bronchoconstriction induced by histamine, leukotriene C4, platelet-activating factor, and acetylcholine. Except for histamine where the two compounds were equiactive, bamifylline was 2 times more potent than theophylline across all tested bronchoconstrictor agonists [1]. In antigen-induced bronchoconstriction studies using ovalbumin-sensitized animals, bamifylline demonstrated an ED50 of 9.3 µmol/kg i.v. compared to theophylline's ED50 of 22.9 µmol/kg i.v., confirming approximately 2.5-fold greater potency [2].

Bronchospasmolytic activity ED50 comparison Guinea-pig airway pharmacology

Bamifylline Is 2.7-Fold More Potent Than Theophylline in Reducing Immunological Histamine Release

In actively sensitized guinea-pig lungs perfused in vitro, bamifylline reduced the immunological release of histamine, thromboxane B2, and slow-reacting substance of anaphylaxis in a dose-dependent manner across concentrations of 1×10⁻⁵ M, 1×10⁻⁴ M, and 1×10⁻³ M [1]. At the highest tested concentration (1×10⁻³ M), bamifylline was 2.7 times more potent than theophylline in reducing histamine release, 1.6 times more potent in inhibiting TXB2 production, and 1.5 times more potent in inhibiting SRS-A production [2].

Anti-anaphylactic activity Histamine release inhibition Lung anaphylaxis model

Bamifylline Demonstrates Faster Peak Plasma Levels and Larger Distribution Volume Compared to Theophylline

In controlled double-blind randomized cross-over studies comparing 300 mg bamifylline with 200 mg theophylline, bamifylline achieved peak plasma levels more rapidly than theophylline [1]. The plasma half-life of bamifylline ranges from 1.5 to 2.0 hours, which is appreciably shorter than that of theophylline (exceeds 4 hours). The distribution volumes of bamifylline are three to ten times larger than those of theophylline [2]. No evidence of drug accumulation was found in blood following repeated administration of doses as high as 900 mg administered at eight-hour intervals [3].

Pharmacokinetics Drug distribution volume Plasma half-life

Bamifylline CAS 2016-63-9: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Adenosine A1 Receptor Pharmacology Research Requiring High Subtype Selectivity

Bamifylline is optimally suited as a research tool for studies requiring selective adenosine A1 receptor antagonism without concurrent A2 receptor blockade. Based on radioligand binding data demonstrating the highest A2/A1 selectivity ratio among tested xanthine derivatives [1], bamifylline enables experimental isolation of A1-mediated effects while preserving A2-dependent vascular responses. This selectivity profile has been validated in human studies where bamifylline reduced adenosine-induced muscular and cardiac pain (A1-mediated) without affecting coronary vasodilation (A2-mediated) [2].

Cardiovascular Safety Pharmacology Studies Requiring Xanthine Bronchodilator Without Cardiotoxicity Liability

For research protocols involving animal models or isolated cardiac preparations where theophylline's positive chronotropic and inotropic effects constitute a confounding variable, bamifylline provides a therapeutically active xanthine alternative devoid of cardiostimulant effects. Data from isolated atrial preparations and anaesthetized rabbits confirm that bamifylline, unlike theophylline and enprofylline at equimolar doses, produces no positive chronotropic or inotropic effects and may even induce negative chronotropic responses [1]. This property makes bamifylline the preferred xanthine control compound for cardiovascular safety pharmacology assessments.

Pulmonary Tissue Targeting and Lung-Specific Pharmacokinetic Studies

Bamifylline is uniquely suited for research applications requiring enhanced pulmonary tissue drug exposure. The demonstrated pulmonary-to-plasma concentration ratio of 9.4 in humans (and up to 34.7 for the active metabolite AC-119), compared to theophylline's sub-unity ratio of 0.20-0.39 [1], positions bamifylline as a superior candidate for lung-targeting studies and investigations of tissue-specific drug distribution mechanisms [2].

In Vitro and In Vivo Models of Allergic Airway Inflammation and Anaphylactic Mediator Release

Researchers investigating inhibition of immunological mediator release in asthma and anaphylaxis models will benefit from bamifylline's quantified superiority over theophylline. In sensitized guinea-pig perfused lung preparations, bamifylline demonstrated 2.7-fold greater inhibition of histamine release, 1.6-fold greater TXB2 inhibition, and 1.5-fold greater SRS-A inhibition at equivalent concentrations [1]. Additionally, in whole-animal bronchoconstriction models, bamifylline exhibited 2- to 2.5-fold greater potency (lower ED50 values) than theophylline against multiple bronchoconstrictor agonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.